REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1.[CH3:11][Mg]Br>O1CCCC1>[Cl:1][C:2]1[C:3]([CH:9]([OH:10])[CH3:11])=[N:4][CH:5]=[C:6]([Cl:8])[N:7]=1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)Cl)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for another 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar under an argon atmosphere
|
Type
|
CUSTOM
|
Details
|
in the reaction vessel below 5° C
|
Type
|
ADDITION
|
Details
|
After the addition the cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
Then the reaction mixture was quenched with a saturated aqueous sodium bicarbonate solution (100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined aqueous phases were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(N1)Cl)C(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |